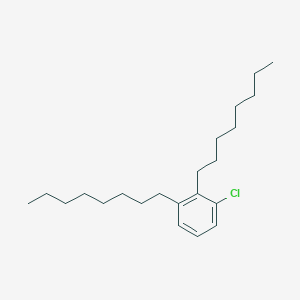![molecular formula C9H8N4 B14382198 1-[(E)-Phenyldiazenyl]-1H-pyrazole CAS No. 89453-08-7](/img/structure/B14382198.png)
1-[(E)-Phenyldiazenyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-Phenyldiazenyl]-1H-pyrazole is an organic compound belonging to the class of azoles, specifically pyrazoles It is characterized by the presence of a phenyl group attached to a diazenyl group, which is further connected to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent diazotization . Another method includes the condensation of phenylhydrazine with 1,3-diketones, leading to the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-Phenyldiazenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylpyrazole oxides.
Reduction: Formation of phenylpyrazole amines.
Substitution: Formation of halogenated phenylpyrazoles.
Applications De Recherche Scientifique
1-[(E)-Phenyldiazenyl]-1H-pyrazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(E)-Phenyldiazenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
1-[(E)-Phenyldiazenyl]-1H-pyrazole can be compared with other similar compounds such as:
1-Phenyl-1H-pyrazole: Lacks the diazenyl group, resulting in different chemical reactivity and applications.
3,5-Diphenyl-1H-pyrazole: Contains additional phenyl groups, leading to increased steric hindrance and altered biological activity.
Uniqueness: The presence of the diazenyl group in this compound imparts unique chemical properties, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
89453-08-7 |
|---|---|
Formule moléculaire |
C9H8N4 |
Poids moléculaire |
172.19 g/mol |
Nom IUPAC |
phenyl(pyrazol-1-yl)diazene |
InChI |
InChI=1S/C9H8N4/c1-2-5-9(6-3-1)11-12-13-8-4-7-10-13/h1-8H |
Clé InChI |
SYPNWKBYGRAMPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


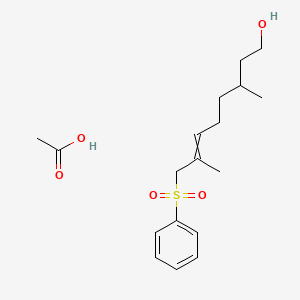
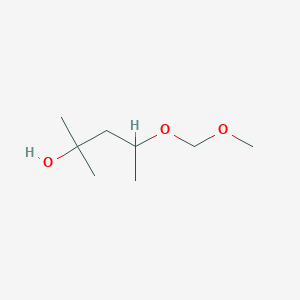
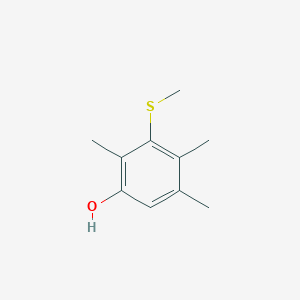
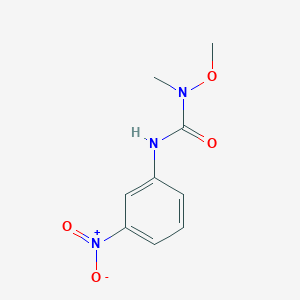
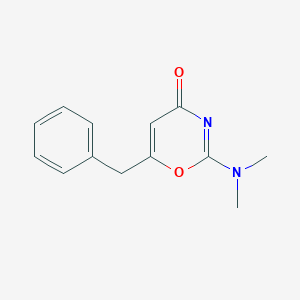
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
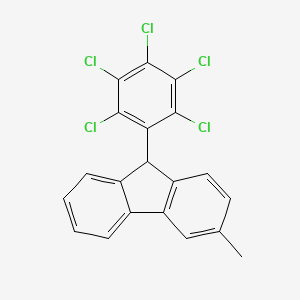
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
